molecular formula C12H17NO B12218046 Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- CAS No. 221670-73-1

Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl-

Cat. No.: B12218046
CAS No.: 221670-73-1
M. Wt: 191.27 g/mol
InChI Key: FYMNFSMFSVCRJW-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- is a substituted benzylamine derivative characterized by:

  • Core structure: A benzene ring with a methanamine group (-CH2NH2).
  • Substituents:
    • A cyclopropylmethoxy group (-O-CH2-C3H5) at the 4-position of the benzene ring.
    • A methyl group (-CH3) at the alpha position (adjacent to the amine group).

Properties

CAS No.

221670-73-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[4-(cyclopropylmethoxy)phenyl]ethanamine

InChI

InChI=1S/C12H17NO/c1-9(13)11-4-6-12(7-5-11)14-8-10-2-3-10/h4-7,9-10H,2-3,8,13H2,1H3

InChI Key

FYMNFSMFSVCRJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenemethanamine and cyclopropylmethanol.

    Reaction: The cyclopropylmethanol is reacted with a suitable activating agent to form cyclopropylmethoxy chloride.

    Substitution: The cyclopropylmethoxy chloride is then reacted with benzenemethanamine in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to benzenemethanamine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors. These compounds have demonstrated IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX and have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 .

Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific enzymes critical for tumor growth and survival. For example, the interaction with carbonic anhydrases can disrupt the acid-base balance within tumors, leading to reduced proliferation and increased susceptibility to therapies .

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition
Benzenemethanamine and its derivatives are being studied for their potential as enzyme inhibitors. The inhibition of carbonic anhydrases has implications for treating conditions like glaucoma and certain types of cancer. The selectivity of these compounds for specific isoforms of carbonic anhydrases enhances their therapeutic profile while minimizing side effects .

Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds derived from benzenemethanamine have been evaluated for their inhibitory effects on acetylcholinesterase, showing promising results that suggest potential therapeutic applications in cognitive disorders .

Antimicrobial Applications

Recent studies have also highlighted the antimicrobial properties of benzenemethanamine derivatives. The ability to inhibit bacterial growth through enzyme interference suggests a dual role in both anticancer and antimicrobial therapies. This broad-spectrum activity could be particularly beneficial in developing new treatments for infections resistant to conventional antibiotics .

Data Tables

Application Area Target Enzyme/Pathway IC50 Values (nM) Biological Effect
AnticancerCarbonic Anhydrase IX10.93 - 25.06Induces apoptosis
Neurodegenerative DisordersAcetylcholinesteraseVaries (specific data needed)Cognitive enhancement potential
AntimicrobialVarious bacterial enzymesVaries (specific data needed)Inhibits bacterial growth

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzenesulfonamide derivatives revealed that one particular compound not only inhibited carbonic anhydrase IX effectively but also showed significant cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was quantified using annexin V-FITC assays, demonstrating a 22-fold increase compared to controls .

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotective effects, compounds based on benzenemethanamine were synthesized and tested for their ability to inhibit acetylcholinesterase activity in vitro. The results indicated that certain derivatives exhibited strong inhibitory activity, suggesting their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- involves its interaction with specific molecular targets. The cyclopropylmethoxy group and alpha-methyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position Variants

Benzenemethanamine, 2-(cyclopropylmethoxy)- (CAS 771572-58-8)
  • Structural difference : Cyclopropylmethoxy group at the 2-position instead of 4-position.
  • Electronic effects: The electron-donating cyclopropylmethoxy group at the ortho position may influence resonance stabilization differently compared to the para position.
Benzenemethanamine, 4-methoxy-α,3-dimethyl- (CAS 104338-21-8)
  • Structural differences :
    • Methoxy (-OCH3) instead of cyclopropylmethoxy at the 4-position.
    • Additional methyl group at the 3-position of the benzene ring.
  • Impact: Hydrophobicity: Replacement of cyclopropylmethoxy with methoxy reduces logP (lipophilicity), affecting membrane permeability.

Functional Group Variants

Benzenemethanamine, α-methyl-4-phenoxy- (CAS 102077-19-0)
  • Structural difference: Phenoxy (-O-C6H5) instead of cyclopropylmethoxy at the 4-position.
  • Impact :
    • Lipophilicity : The phenyl group increases logP compared to cyclopropylmethoxy, enhancing lipid solubility.
    • Conformational flexibility : The rigid phenyl group may restrict molecular rotation compared to the smaller cyclopropyl moiety.
Benzeneethanamine, α-methyl-4-(methylthio)-
  • Structural differences :
    • Ethanamine backbone (-CH2CH2NH2) instead of methanamine.
    • Methylthio (-S-CH3) substituent at the 4-position.
  • Impact :
    • Electron effects : The thioether group is less electron-donating than ethers, altering electronic distribution.
    • Metabolic stability : Thioethers may undergo oxidation to sulfoxides, affecting pharmacokinetics.

Pharmacologically Relevant Analogs

Betaxolol Hydrochloride (CAS 63659-19-8)
  • Structure: A beta-1 selective adrenergic blocker with a cyclopropylmethoxy group and propanolamine chain.
  • Comparison: The target compound lacks the propanolamine side chain critical for beta-blocker activity.

Physicochemical Properties

  • Molecular weight: Estimated ~207–210 g/mol (C12H17NO).
  • logP : Predicted ~3.5–4.0 (based on cyclopropylmethoxy analogs in ).
  • Polarity : The cyclopropylmethoxy group increases hydrophobicity compared to methoxy derivatives.

Biological Activity

Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl-
  • Molecular Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol

Benzenemethanamine derivatives often exhibit their biological effects through modulation of various receptors and enzymes. The specific action of this compound appears to involve:

  • Agonism of Receptors : It may act as an agonist for certain receptors involved in neurotransmission and inflammation.
  • Inhibition of Enzymatic Activity : The compound could inhibit enzymes that play a role in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

Agonistic Effects

Research indicates that compounds similar to benzenemethanamine can activate peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating fatty acid storage and glucose metabolism. For instance, analogs that activate PPARα have shown promise in reducing inflammation and vascular leakage in models of diabetic retinopathy .

Anti-inflammatory Properties

Studies have demonstrated that certain benzenemethanamine derivatives can suppress the production of pro-inflammatory cytokines. For example, compounds that activate guanylate cyclase receptors have been shown to inhibit NF-kB activation, leading to decreased levels of IL-1, IL-6, and TNF-alpha in cell cultures exposed to inflammatory stimuli .

Case Study 1: In Vivo Efficacy

In a study assessing the effects of a benzenemethanamine derivative in a streptozotocin-induced rat model, systemic administration significantly reduced retinal vascular leakage compared to untreated controls. This suggests potential therapeutic applications for conditions involving vascular permeability, such as diabetic macular edema .

Case Study 2: Genotoxicity Assessment

A framework for assessing the genotoxic potential of industrial chemicals highlighted the importance of evaluating compounds like benzenemethanamine for their risk of inducing genetic damage. Although this compound is not directly linked to genotoxicity in existing literature, understanding its metabolic pathways is essential for risk assessment in occupational exposure scenarios .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AgonismPPAR activation
Anti-inflammatoryInhibition of NF-kB
Vascular leakage reductionModulation of endothelial function
Genotoxicity risk assessmentFramework evaluation

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